ノルフルオキセチン オキサレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

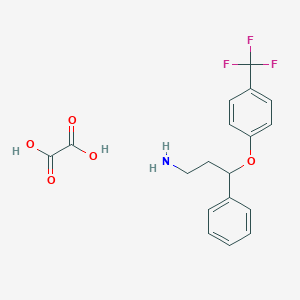

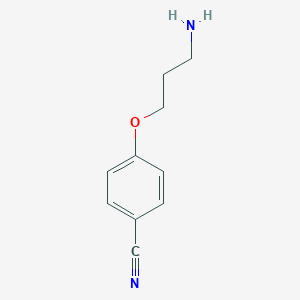

Norfluoxetine oxalate is a primary metabolite of fluoxetine, a selective serotonin reuptake inhibitor commonly known by its trade name, Prozac. Fluoxetine is widely used as an antidepressant. Norfluoxetine oxalate retains the pharmacological activity of fluoxetine and contributes significantly to its therapeutic effects .

科学的研究の応用

Norfluoxetine oxalate has a wide range of applications in scientific research:

作用機序

Target of Action

Norfluoxetine Oxalate is an active metabolite of the antidepressant fluoxetine . Its primary target is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Norfluoxetine Oxalate acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin, leading to an increase in the extracellular level of serotonin. This results in prolonged neurotransmission and enhanced serotonergic effects .

Biochemical Pathways

The primary biochemical pathway affected by Norfluoxetine Oxalate is the serotonergic pathway . By inhibiting the reuptake of serotonin, Norfluoxetine Oxalate increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission .

Pharmacokinetics

The elimination half-life of fluoxetine, the parent compound of Norfluoxetine Oxalate, is about 1 to 4 days, while that of Norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that Norfluoxetine Oxalate should be used with caution in patients with reduced metabolic capability, such as those with hepatic dysfunction .

Result of Action

The increased serotonin levels resulting from the action of Norfluoxetine Oxalate can lead to improved mood and feelings of well-being, which is why it is used as an antidepressant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norfluoxetine Oxalate. For instance, the presence of certain bacteria can affect the bioavailability and elimination rate constants of fluoxetine . Furthermore, the compound’s action can be influenced by the individual’s metabolic capability, age, and the presence of other drugs .

生化学分析

Biochemical Properties

Norfluoxetine Oxalate plays a significant role in biochemical reactions. It is a strong affinity substrate of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates . This interaction with enzymes and proteins is crucial for its function as a selective serotonin reuptake inhibitor .

Cellular Effects

Norfluoxetine Oxalate has various effects on different types of cells and cellular processes. It has been found to modify action potential configuration and transmembrane ion currents in canine ventricular cardiomyocytes . It also influences cell function by affecting serotonin uptake .

Molecular Mechanism

The mechanism of action of Norfluoxetine Oxalate involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting serotonin reuptake in the synapse by binding to the reuptake pump on the neuronal membrane .

Temporal Effects in Laboratory Settings

The effects of Norfluoxetine Oxalate change over time in laboratory settings. It has been observed that fluoxetine-mediated CYP2D6 inhibition subsides long after fluoxetine first passes through the liver and even remains long after the discontinuation of the drug .

Dosage Effects in Animal Models

The effects of Norfluoxetine Oxalate vary with different dosages in animal models. Chronic fluoxetine treatment has shown positive effects in animal models of depression, but it may simultaneously increase anxiety in adolescent animals in a dose-related manner .

Metabolic Pathways

Norfluoxetine Oxalate is involved in several metabolic pathways. The major metabolic pathway of fluoxetine leading to the formation of Norfluoxetine Oxalate is mediated by CYP2D6 .

Transport and Distribution

Norfluoxetine Oxalate is transported and distributed within cells and tissues. Fluoxetine is very lipophilic and highly plasma protein bound, allowing the drug and its active metabolite, Norfluoxetine Oxalate, to be distributed to the brain .

Subcellular Localization

Due to its lipophilic nature and high plasma protein binding, it is likely to be distributed across various cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Norfluoxetine oxalate is synthesized through the N-demethylation of fluoxetine. This process involves the removal of a methyl group from the nitrogen atom in fluoxetine. The reaction typically employs reagents such as sodium hydroxide or other strong bases under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of norfluoxetine oxalate involves large-scale N-demethylation reactions, followed by purification processes such as crystallization or chromatography to isolate the desired compound. The final product is often converted to its oxalate salt form to enhance stability and solubility .

Types of Reactions:

Oxidation: Norfluoxetine oxalate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .

類似化合物との比較

Fluoxetine: The parent compound, also a selective serotonin reuptake inhibitor.

Norsertraline: Another metabolite of a selective serotonin reuptake inhibitor, sertraline.

Paroxetine: A selective serotonin reuptake inhibitor with a similar mechanism of action.

Uniqueness: Norfluoxetine oxalate is unique due to its role as an active metabolite of fluoxetine, contributing to the prolonged pharmacological effects of the parent drug. Its ability to inhibit serotonin reuptake makes it a valuable compound in both clinical and research settings .

特性

IUPAC Name |

oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWJCEPFCGIDPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B169495.png)

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)